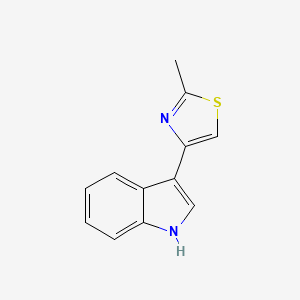

4-(1H-indol-3-yl)-2-methyl-1,3-thiazole

Description

4-(1H-Indol-3-yl)-2-methyl-1,3-thiazole is a heterocyclic compound featuring an indole moiety fused with a 1,3-thiazole ring. This structure combines the bioactive indole scaffold, known for its role in medicinal chemistry (e.g., antiviral, anti-inflammatory, and antimicrobial activities), with the thiazole ring, which enhances metabolic stability and binding affinity to biological targets . The compound has shown moderate-to-good antimicrobial activity against bacterial and fungal strains, coupled with low cytotoxicity in normal human MRC-5 cells, making it a promising lead for drug development .

Properties

IUPAC Name |

4-(1H-indol-3-yl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-14-12(7-15-8)10-6-13-11-5-3-2-4-9(10)11/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGJGZLOCHBOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-2-methyl-1,3-thiazole typically involves the condensation of indole derivatives with thiazole precursors. One common method is the reaction of indole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to produce the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced thiazole or indole derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiazole ring may enhance the compound’s binding affinity and specificity. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Indole vs. Phenyl Substituents : The indole moiety in the target compound enhances antimicrobial potency compared to phenyl-substituted analogs like 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole. This is attributed to indole's ability to interact with microbial membranes and enzymes via π-π stacking and hydrogen bonding .

- Electron-Withdrawing Groups : Bromine-substituted analogs (e.g., 4-(4-bromophenyl)-2-methyl-1,3-thiazole) exhibit higher lipophilicity (LogP ~3.2–3.5), which may reduce solubility but improve membrane penetration. However, their biological activity data remain underexplored .

- Hydrazinyl Derivatives : Compound 5x, a hydrazinyl-modified analog, shows improved activity (MIC 4–32 µg/mL) compared to the parent compound, suggesting that secondary functional groups can fine-tune efficacy .

Lipophilicity-Activity Relationship

While lipophilicity (LogP) is often correlated with antimicrobial activity, conflicting evidence exists. For instance:

- The target compound (LogP 2.1) and 5x (LogP 1.9) show superior activity despite lower LogP compared to bromophenyl analogs (LogP >3). This suggests that factors like hydrogen bonding and steric effects may outweigh lipophilicity in driving efficacy .

- In contrast, 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole (LogP 1.8) has weaker activity, highlighting the critical role of the indole moiety .

Cytotoxicity and Drug-Likeness

- Drug-likeness scores (calculated using parameters like molecular weight, hydrogen bond donors/acceptors) for the target compound range from -0.63 to 0.29, indicating favorable pharmacokinetic properties .

Q & A

Q. Basic Research Focus

- Target selection : Prioritize kinases (e.g., EGFR) or cytochrome P450 enzymes due to thiazole’s affinity for metal-containing active sites .

- Assay design :

- Use fluorescence-based assays (e.g., ATPase activity) with positive controls (e.g., staurosporine) .

- Validate results with SPR or ITC to quantify binding constants .

Advanced Considerations :

- Address false positives by testing against off-target enzymes (e.g., carbonic anhydrase) .

- Correlate electronic properties (Hammett σ values) of substituents with IC₅₀ trends to guide SAR .

How can computational methods predict the binding mode of this compound derivatives to biological targets?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., ATP-binding pockets). Key parameters:

- Include water molecules and co-crystallized ligands for accurate pose prediction .

- Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability over 100+ ns .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at thiazole S or indole NH) using Schrödinger’s Phase .

How should researchers address contradictions in reported biological activity data for structurally similar analogs?

Advanced Research Focus

Contradictions may stem from assay variability or substituent electronic effects. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Meta-analysis : Compare logP values and topological polar surface area (TPSA) to isolate pharmacokinetic confounders .

- Synthetic replicates : Resynthesize disputed compounds and retest under controlled conditions .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Research Focus

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .

- Byproduct management : Optimize stoichiometry to suppress thiazole ring-opening side reactions .

- Yield improvement : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) .

How do electronic and steric effects of substituents on the indole ring influence the compound’s reactivity and bioactivity?

Q. Advanced Research Focus

- Electron-withdrawing groups (e.g., -NO₂ at C5 of indole) increase thiazole ring electrophilicity, enhancing nucleophilic attack susceptibility .

- Steric hindrance : Bulky groups (e.g., 1-(4-methylbenzyl) indole) reduce binding affinity to planar active sites (e.g., DNA intercalation) .

- Quantitative analysis : Use Hammett plots or multivariate regression to correlate substituent parameters (σ, π) with logIC₅₀ .

What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

Q. Advanced Research Focus

- LC-MS/MS : Identify hydrolyzed thiazole rings (m/z 85–100) or oxidized indole derivatives .

- Stability studies : Incubate at pH 7.4 (PBS) and 37°C, sampling at intervals to track degradation kinetics .

- Isotope labeling : Use ¹³C-labeled thiazole to trace metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.